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molecular formula C18H38O2 B8548489 Octadecanediol CAS No. 1330-71-8

Octadecanediol

Cat. No. B8548489
M. Wt: 286.5 g/mol
InChI Key: VJQGGZWPOMJLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04522629

Procedure details

Approximately 360 g of 1,2-mixed pentadecanediol to octadecanediol (commercially obtained as Vikol 158 from Viking Chemical Co. and containing about 28% 1,2-pentadecanediol, about 28% 1,2-hexadecanediol, about 28% 1,2-heptadecanediol and about 16% octadecanediol, all percentages by weight) were charged to a glass reactor equipped with heater, agitator, Dean-Stark tube with condenser and provision for blanketing the vapor space with nitrogen. The contents were heated to 70° C. to liquify the solids and 55 g of dimethyl phosphite were slowly added. The reaction mixture was heated to 110° C. and held for 2 hours, held at 120° C. for 1 hour and held at 130° C. for 1 hour. Methanol was observed forming and collecting in the trap. The crude product was vacuum stripped at 150° C. to remove volatile materials, producing 375 g of intermediate additive. The intermediate was an amber fluid which became waxy after cooling.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C(O)CCCCCCCCCCCCC.C(O)C(O)CCCCCCCCCCCCCC.C(O)C(O)CCCCCCCCCCCCCCC.[CH:55]([OH:74])([OH:73])[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH3:72].P([O-])(OC)OC>CO>[CH:55]([OH:73])([OH:74])[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH3:69].[CH:55]([OH:73])([OH:74])[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH3:72] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCCCCCCCCCCCC)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCCCCCCCCCCCCC)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCCCCCCCCCCCCCC)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(O)O
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
P(OC)(OC)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
all percentages by weight) were charged to a glass reactor
CUSTOM
Type
CUSTOM
Details
equipped with heater, agitator, Dean-Stark tube with condenser
ADDITION
Type
ADDITION
Details
were slowly added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 110° C.
WAIT
Type
WAIT
Details
held at 120° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
held at 130° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
collecting in the trap
CUSTOM
Type
CUSTOM
Details
stripped at 150° C.
CUSTOM
Type
CUSTOM
Details
to remove volatile materials

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCC)(O)O.C(CCCCCCCCCCCCCCCCC)(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 375 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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